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Compound of Interest

Compound Name: N-(methylsulfonyl)-beta-alanine

CAS No.: 105611-92-5

Cat. No.: B175866 Get Quote

-alanine Technique: 1D and 2D NMR Spectroscopy (

H,

C, COSY, HSQC, HMBC)

Abstract
This application note details the protocol for the structural characterization of N-

(methylsulfonyl)-

-alanine (N-MSBA), a critical metabolite and synthetic intermediate often encountered in
pyrimidine catabolism studies and peptidomimetic drug synthesis. Unlike unsubstituted

-alanine, the presence of the electron-withdrawing methylsulfonyl (mesyl) group alters the
chemical environment significantly, requiring precise NMR methodologies to distinguish it from
precursors. This guide provides a self-validating workflow using DMSO-

to visualize exchangeable protons and 2D NMR to confirm the sulfonamide linkage.

Introduction & Chemical Context
N-(Methylsulfonyl)-

-alanine (CAS: 40456-38-6 / Systematic Name: 3-(methylsulfonamido)propanoic acid)
combines a
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-amino acid backbone with a sulfonamide moiety.

Chemical Formula:

[1]

Molecular Weight: 167.18 g/mol [1]

Key Structural Features:

Mesyl Group (

): A strong electron-withdrawing group that deshields adjacent protons.

-Alanine Backbone: Provides a characteristic

or

spin system (depending on field strength).

Labile Protons: The carboxylic acid (

) and sulfonamide (

) protons are observable in aprotic polar solvents but exchange rapidly in

.

Critical Application: In drug development, N-MSBA is often screened as a stable surrogate for

-alanine or as a degradation product of sulfonyl-containing drugs. Accurate identification
prevents false positives in metabolite tracking.

Materials and Methods
Sample Preparation
To ensure complete characterization including the amide and acid protons, DMSO-

is the solvent of choice.

should only be used for backbone confirmation, as it causes the loss of
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and

signals via deuterium exchange.

Reagents:

N-(Methylsulfonyl)-

-alanine (Reference Standard, >98% purity).[2]

Solvent: DMSO-

(99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.

NMR Tubes: 5 mm high-precision borosilicate tubes.

Protocol:

Weigh 5–10 mg of the solid sample into a clean vial.

Add 600 µL of DMSO-

.

Vortex for 30 seconds to ensure complete dissolution (the compound is highly polar).

Transfer to the 5 mm NMR tube.

Critical Step: Degas the sample (optional but recommended for high-res work) to sharpen

the labile proton signals.

Instrument Parameters[3]
Field Strength:

400 MHz (600 MHz recommended to resolve backbone multiplets).

Temperature: 298 K (25°C).

Pulse Sequences:
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H: 30° pulse, 1-2 sec relaxation delay (d1).

C: Proton-decoupled, 2-3 sec relaxation delay.

2D: gCOSY, gHSQC, gHMBC (optimized for

Hz).

Experimental Workflow
The following diagram outlines the logical flow from sample preparation to data validation.

Sample Weighing
(5-10 mg)

Solvent Addition
(DMSO-d6)

 Dissolution Data Acquisition
(1H, 13C, 2D)

 Transfer to Tube Processing
(FT, Phasing)

 FID -> Spectrum Validation
(Integration Check)

 3:2:2 Ratio Check

Click to download full resolution via product page

Figure 1: Standard Operating Procedure (SOP) workflow for N-MSBA characterization.

Results and Discussion
H NMR Spectral Analysis (in DMSO- )
The proton spectrum is distinct due to the intense singlet of the mesyl group.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b175866?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Group
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

1 12.0 - 12.5
Broad

Singlet
1H -

Highly

deshielded

acidic

proton.

2 7.1 - 7.5

Broad

Triplet/Sing

let

1H

Sulfonamid

e proton;

couples to

.

3 3.10 - 3.20
Quartet/Mu

ltiplet
2H

Deshielded

by adjacent

Nitrogen.

4 2.85 - 2.95 Singlet 3H -

Diagnostic

Peak.

Sharp,

strong

singlet.

5 2.40 - 2.50 Triplet 2H

Adjacent to

Carbonyl;

often

overlaps

with DMSO

solvent

residual

(2.50).[3]

Note on Solvent Overlap: The

triplet often partially overlaps with the DMSO quintet at 2.50 ppm. In

, this signal shifts slightly and becomes clearly visible, but the NH and COOH signals are lost.
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C NMR Spectral Analysis
The carbon spectrum confirms the backbone and the sulfonyl methyl group.

Position Carbon Type
Shift (

, ppm)
Notes

C1 (Carboxyl) 172.0 - 174.0
Typical carboxylic acid

region.

C2 40.0 - 42.0

High field methyl,

distinct from N-methyl

(~30-35 ppm).

C3 38.0 - 39.5

Deshielded by N-

sulfonylation

compared to free

amine.

C4 33.5 - 34.5

Typical for carbons

alpha to a carboxyl

group.

Structural Confirmation via 2D NMR
To ensure the structure is N-MSBA and not a salt or isomer, 2D correlations are required.

COSY: Shows strong correlation between

and

.

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

The Mesyl Protons (

) will show no long-range coupling to the carbonyl carbon (proving the methyl is on Sulfur,
not Nitrogen or Carbonyl).
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The

protons will correlate to the Carbonyl carbon (3-bond).

Legend

Mesyl H
(2.9 ppm)

Mesyl C
(41 ppm)

HSQC (1-bond)

Beta-CH2 H
(3.15 ppm)

Alpha-CH2 H
(2.45 ppm)

COSY

C=O
(173 ppm)

HMBC (3-bond)

HMBC (2-bond)

Red Arrow: HMBC (Long Range) Green Arrow: COSY (Neighbor)

Click to download full resolution via product page

Figure 2: Key 2D NMR correlations. The HMBC correlation from Beta-H to Carbonyl

establishes the backbone connectivity.

Self-Validating Protocol (Quality Control)
To ensure the data is reliable, perform the "3:2:2 Integration Test":

Set the Mesyl Methyl singlet (approx 2.9 ppm) integral to 3.00.

Integrate the

multiplet (approx 3.15 ppm). It must read 2.0 ± 0.1.

Integrate the
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triplet (approx 2.45 ppm). It must read 2.0 ± 0.1.

Failure Mode: If

is > 2.2, check for solvent overlap (DMSO). If

is < 1.8, check for relaxation delay issues (increase d1).

Troubleshooting Common Issues
Issue Probable Cause Corrective Action

Missing NH/COOH signals Wet solvent or D/H exchange.
Use fresh ampoule of DMSO-

or dry sample under vacuum.

Broad Multiplets
pH effects or zwitterionic

behavior.

Add 1-2 µL of TFA-

(acidify) to collapse exchange

broadening.

Extra Singlet at 3.3 ppm Water contamination.
Use solvent suppression pulse

sequence (e.g., PRESAT).

Overlapping DMSO signal interference.

Run the sample in

(Methanol-d4) if solubility

permits (Note: NH/COOH will

disappear).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(methylsulfonyl)-β-alanine | CymitQuimica [cymitquimica.com]

2. echemi.com [echemi.com]

3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: NMR Spectroscopy for N-
(Methylsulfonyl)-beta-alanine Characterization]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b175866#nmr-spectroscopy-for-n-methylsulfonyl-
beta-alanine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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